3'-Carboethoxy-2-pyrrolidinomethyl benzophenone
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Description
3-Carboethoxy-2-pyrrolidinomethyl benzophenone is a widely used organic compound in the scientific research field. It is a colorless liquid with a strong, pleasant odor and is soluble in most organic solvents. This compound has been widely used in a variety of applications, ranging from synthesis of pharmaceuticals to the production of high-performance polymers.
Scientific Research Applications
Photocatalytic Degradation : BP-3, commonly used as a UV filter in sunscreens, has been detected in surface and groundwater, raising concerns about its impact on aquatic environments and human health. Studies have investigated the photocatalytic degradation of BP-3 using synthesized photocatalysts like PbO/TiO2 and Sb2O3/TiO2. These catalysts have been effective in degrading BP-3 under UV-C irradiation, following pseudo-first-order kinetics (Wang et al., 2019).
Oxidation by Potassium Permanganate : The chemical oxidation process of BP-3 by KMnO4 has been systematically studied. Factors such as pH, oxidant dose, and temperature significantly influence BP-3 degradation efficiency. Hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage are involved in this oxidation process (Cao et al., 2021).
Environmental Occurrence and Human Exposure : BP-3 has been extensively studied for its occurrence in personal care products and the subsequent human exposure risks. High levels of BP-3 have been found in various products, with skin lotions and makeup products showing the highest concentrations. The study provides insights into the daily intake of BP-3 through dermal absorption from personal care products (Liao & Kannan, 2014).
Photocatalytic Degradation and Toxicity Reduction : Another study focused on heterogeneous photocatalytic degradation of BP-3 using titanium dioxide particles. This method showed potential for removing BP-3 from water, reducing its toxicity and increasing biodegradability (Zúñiga-Benítez et al., 2016).
Effect on Skin Fibroblasts : Research has also been conducted on the effect of BP-3 on human skin fibroblasts. It was found that BP-3 at certain concentrations can cause unfavorable changes in skin cells, but rosmarinic acid significantly reduced these adverse effects (Galicka & Sutkowska-Skolimowska, 2021).
properties
IUPAC Name |
ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLVCDRTYUDCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643640 |
Source
|
Record name | Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-32-8 |
Source
|
Record name | Ethyl 3-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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